4-(Piperazin-1-yl)indoline: Structural Dynamics, Physical Properties, and Synthetic Methodologies
4-(Piperazin-1-yl)indoline: Structural Dynamics, Physical Properties, and Synthetic Methodologies
Executive Summary
In the landscape of medicinal chemistry, the rational design of central nervous system (CNS) therapeutics relies heavily on privileged scaffolds that can precisely navigate the complex orthosteric binding pockets of G-protein coupled receptors (GPCRs). 4-(Piperazin-1-yl)indoline (CAS: 105685-18-5) represents a critical structural evolution from its widely recognized aromatic counterpart, 4-(piperazin-1-yl)indole. By selectively saturating the pyrrole ring to a pyrroline-like indoline core, researchers can fundamentally alter the molecule's three-dimensional geometry, basicity, and pharmacokinetic profile. This in-depth technical guide explores the physical properties, mechanistic utility, and validated synthetic pathways for 4-(Piperazin-1-yl)indoline, providing actionable insights for drug development professionals.
Chemical Architecture and Physical Properties
The core architecture of 4-(piperazin-1-yl)indoline consists of a bicyclic 2,3-dihydro-1H-indole (indoline) system substituted at the C4 position with a basic piperazine ring. The saturation of the C2=C3 double bond breaks the planar aromaticity of the five-membered ring, resulting in a puckered sp3 conformation.
This structural shift significantly impacts the molecule's physicochemical properties. The disruption of aromaticity increases the electron density on the indoline nitrogen, raising its basicity and enhancing its capacity to act as a hydrogen bond acceptor compared to an indole nitrogen. Consequently, the indoline derivative exhibits a lower lipophilicity (XLogP3) and a higher Topological Polar Surface Area (TPSA), which are highly favorable traits for aqueous solubility and tunable blood-brain barrier (BBB) penetration[1].
Quantitative Data Summary: Indoline vs. Indole
The following table summarizes the key physical properties, highlighting the differences between the saturated indoline and the aromatic indole scaffolds[1][2].
| Property | 4-(Piperazin-1-yl)indoline | 4-(Piperazin-1-yl)-1H-indole |
| CAS Number | 105685-18-5 | 84807-09-0 |
| Molecular Formula | C₁₂H₁₇N₃ | C₁₂H₁₅N₃ |
| Molecular Weight | 203.28 g/mol | 201.27 g/mol |
| Exact Mass | 203.1422 Da | 201.1266 Da |
| XLogP3 | 1.4 | 2.2 |
| TPSA | 27.3 Ų | 31.1 Ų |
| H-Bond Donors | 2 | 2 |
| H-Bond Acceptors | 3 | 2 |
Mechanistic Rationale in Medicinal Chemistry
The transition from an indole to an indoline core is not merely a synthetic exercise; it is a deliberate pharmacophoric strategy.
Vector Alteration and Shape Complementarity: The planar sp2 geometry of indole forces the 4-piperazinyl substituent into a strict coplanar or orthogonal orientation relative to the bicyclic core. In contrast, the puckered sp3 geometry of indoline alters the exit vector of the C4 substituent. This allows the piperazine ring to access distinct spatial orientations, improving shape complementarity within the deep hydrophobic pockets of monoamine GPCRs (e.g., 5-HT 1A , 5-HT 2A , and D 2 receptors).
Electronic Interactions: The terminal basic nitrogen (N4) of the piperazine ring typically remains protonated at physiological pH, forming a critical salt bridge with a highly conserved Aspartate residue (Asp D3.32) in the GPCR transmembrane domain 3. Concurrently, the indoline NH can act as a targeted hydrogen bond donor to Serine or Threonine residues, while the electron-rich aromatic ring engages in π−π stacking with Phenylalanine or Tryptophan residues.
Caption: Pharmacophore model of 4-(Piperazin-1-yl)indoline interacting with monoamine GPCR pockets.
Validated Synthetic Methodology
The synthesis of 4-(piperazin-1-yl)indoline typically requires a two-phase approach to ensure regioselectivity and prevent the over-reduction of the aromatic system. The most robust route involves the palladium-catalyzed Buchwald-Hartwig cross-coupling of a protected 4-bromoindole, followed by the selective hydride reduction of the indole core[3][4].
Caption: Synthetic workflow for 4-(Piperazin-1-yl)indoline via Buchwald-Hartwig coupling and reduction.
Step 1: Buchwald-Hartwig Amination
Objective: Form the C-N bond between the C4 position of the indole and the secondary amine of piperazine.
Causality & Reagent Selection: Coupling a secondary aliphatic amine to an electron-rich aryl halide is notoriously susceptible to off-target β -hydride elimination. To circumvent this, a highly active palladium precatalyst (Pd 2 (dba) 3 ) is paired with a bulky, electron-rich biarylphosphine ligand (RuPhos). The extreme steric bulk of RuPhos accelerates the reductive elimination step, securing the C-N bond formation before elimination pathways can trigger[4]. Protection of both the indole NH (e.g., as N-TIPS) and the piperazine (as N-Boc) is mandatory to prevent oligomerization and competitive N-arylation.
Protocol:
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Charge an oven-dried Schlenk flask with 1-TIPS-4-bromoindole (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd 2 (dba) 3 (2 mol %), RuPhos (4 mol %), and Cs 2 CO 3 (1.5 equiv).
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Evacuate and backfill the flask with anhydrous nitrogen (3 cycles).
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Add anhydrous 1,4-dioxane (0.2 M) and heat the mixture to 90 °C for 12 hours.
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Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting bromide is consumed. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the intermediate.
Step 2: Selective Indole Reduction & Deprotection
Objective: Saturate the C2=C3 double bond of the indole core without reducing the benzene ring or cleaving the newly formed C-N bond, followed by global deprotection.
Causality & Reagent Selection: Global reduction of the bicyclic system must be avoided. Glacial acetic acid (AcOH) serves a dual purpose: it acts as the solvent and protonates the C3 position of the indole, generating a highly electrophilic indolium intermediate. Sodium cyanoborohydride (NaCNBH 3 ) is specifically chosen over sodium borohydride (NaBH 4 ) because the electron-withdrawing cyano group stabilizes the B-H bonds, preventing rapid decomposition in acidic media. The hydride is selectively delivered to the C2 position, cleanly yielding the indoline[3].
Protocol:
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Dissolve the purified intermediate from Step 1 in glacial acetic acid (0.1 M) and cool to 10 °C.
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Add NaCNBH 3 (5.0 equiv) portion-wise over 30 minutes to manage the exothermic evolution of hydrogen gas.
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Allow the reaction to warm to 20 °C and stir for 2 hours.
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Self-Validation: Monitor via LC-MS. Successful reduction is confirmed by a mass shift of +2 Da and the disappearance of the characteristic downfield aromatic protons (C2-H and C3-H) in 1 H-NMR, replaced by two coupled aliphatic multiplets in the 3.0–3.5 ppm range.
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Neutralize the mixture carefully with saturated aqueous NaHCO 3 , extract with dichloromethane (DCM), and concentrate.
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To achieve the final target, dissolve the crude indoline in a 1:1 mixture of TFA/DCM to cleave the Boc group, and use TBAF in THF to remove the TIPS group. Purify via reverse-phase preparative HPLC to yield pure 4-(piperazin-1-yl)indoline.
References
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4-(piperazin-1-yl)-1H-indole | C12H15N3 | CID 594590 , PubChem. Available at:[Link]
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Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions , Chemical Reviews (ACS). Available at:[Link]
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Using weak interactions to control C-H mono-nitration of indolines , The Royal Society of Chemistry. Available at:[Link]
